molecular formula C12H18O B7845208 1-(4-n-Propylphenyl)-1-propanol

1-(4-n-Propylphenyl)-1-propanol

Cat. No.: B7845208
M. Wt: 178.27 g/mol
InChI Key: FJQGKCRAZXIDNI-UHFFFAOYSA-N
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Description

1-(4-n-Propylphenyl)-1-propanol is an organic compound belonging to the class of phenylpropanols. It consists of a phenyl ring substituted with a propyl group at the 4-position and a propanol group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-n-Propylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-n-propylphenol with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Propylphenyl)-1-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Reduction of the compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl halides in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The major product of oxidation is 1-(4-n-Propylphenyl)-1-propanone.

  • Reduction: The major product of reduction is 1-(4-n-Propylphenyl)-1-propane.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

1-(4-n-Propylphenyl)-1-propanol has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-n-Propylphenyl)-1-propanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

1-(4-n-Propylphenyl)-1-propanol is similar to other phenylpropanols such as 1-(3-n-Propylphenyl)-1-propanol and 1-(2-n-Propylphenyl)-1-propanol. its unique substitution pattern at the 4-position gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Biological Activity

1-(4-n-Propylphenyl)-1-propanol, a member of the phenylpropanol class, has garnered attention due to its potential biological activities. This compound features a propyl group attached to a phenyl ring at the para position, influencing its chemical properties and biological interactions. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12H18O
  • Molecular Weight : 182.27 g/mol

The compound's structure allows it to participate in various chemical reactions, such as oxidation and reduction, leading to products like 1-(4-n-Propylphenyl)-1-propanone and 1-(4-n-Propylphenyl)-1-propane, respectively.

The biological activity of this compound is primarily attributed to its interactions with cellular components. Research indicates that this compound may exert antimicrobial effects by disrupting microbial cell membranes, leading to cell death. Additionally, it may interact with specific enzymes or receptors involved in various biochemical pathways.

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development. The compound's effectiveness can vary based on concentration and the specific microbial strain tested.

Antioxidant Activity

Research indicates that phenolic compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Study on Antioxidant Activity

In another investigation focusing on antioxidant properties, this compound was tested alongside other phenolic compounds. The results indicated that it exhibited significant free radical scavenging activity comparable to well-known antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress markers in cell cultures was particularly noteworthy .

Comparison with Similar Compounds

When compared to other phenylpropanols such as 3-(4-n-Propylphenyl)-1-propanol and 2-(4-n-Propylphenyl)-1-propanol, this compound shows distinct biological activities due to its unique substitution pattern. This structural difference influences its reactivity and solubility, which can affect its overall efficacy in biological applications .

Properties

IUPAC Name

1-(4-propylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-5-10-6-8-11(9-7-10)12(13)4-2/h6-9,12-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQGKCRAZXIDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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